2-(Anilinomethyl)-4-chlorophenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(anilinomethyl)-4-chlorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-11-6-7-13(16)10(8-11)9-15-12-4-2-1-3-5-12/h1-8,15-16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJFPGCDFSGVRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618347 | |
| Record name | 2-(Anilinomethyl)-4-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7123-49-1 | |
| Record name | 2-(Anilinomethyl)-4-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Optimization for 2 Anilinomethyl 4 Chlorophenol
Established Synthetic Pathways for 2-(Anilinomethyl)-4-chlorophenol
The synthesis of this compound is predominantly achieved through well-established reaction pathways that are fundamental to organic chemistry. These methods involve the construction of the final molecule from simpler precursors through condensation and multi-component strategies.
Condensation Reactions in this compound Synthesis
Condensation reactions are a cornerstone in the synthesis of this compound. These reactions involve the joining of two or more molecules with the concurrent loss of a small molecule, such as water. The formation of this compound is a classic example of a Mannich reaction, which itself is a type of condensation reaction. wikipedia.org In this process, a phenol (B47542), an amine, and an aldehyde condense to form a new carbon-carbon bond, yielding a β-amino-carbonyl compound or, in this case, an aminoalkylated phenol. wikipedia.orgbyjus.com The reaction typically proceeds by forming a Schiff base or an iminium ion from the amine and aldehyde, which then acts as an electrophile. wikipedia.org
Multi-Component Reactions in this compound Formation
The Mannich reaction is a prime example of a three-component reaction, a class of reactions that are highly valued for their efficiency in building molecular complexity in a single step. wikipedia.org For the synthesis of this compound, the three components are 4-chlorophenol (B41353), aniline (B41778), and formaldehyde (B43269).
The mechanism begins with the formation of an iminium ion from the reaction between aniline and formaldehyde. byjus.comyoutube.com This is followed by the electrophilic attack of the iminium ion on the electron-rich aromatic ring of 4-chlorophenol. The hydroxyl group of the phenol activates the ring, directing the substitution to the positions ortho to it. A similar synthesis, that of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol, illustrates this pathway, where 4-chlorophenol is reacted with formaldehyde and thiomorpholine (B91149) in refluxing methanol (B129727) for 24 hours to yield the product. mdpi.com
Table 1: Representative Mannich Reaction for Synthesis of an Analogous Aminomethylated Phenol
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Conditions | Product | Yield | Reference |
|---|
Novel and Sustainable Synthetic Approaches for this compound
Recent research has focused on adapting traditional synthetic methods to align with the principles of green chemistry, aiming for increased efficiency, reduced waste, and milder reaction conditions.
Green Chemistry Principles in Synthesis
The application of green chemistry to the Mannich reaction for synthesizing compounds like this compound involves several strategies. One key approach is the use of environmentally benign and recyclable catalysts. For instance, sulfamic acid has been demonstrated as an efficient, non-toxic, and inexpensive green catalyst for one-pot Mannich reactions. hielscher.com Another principle is the use of alternative energy sources to drive the reaction more efficiently. Sonochemistry, the application of ultrasound to chemical reactions, has proven effective in dramatically reducing reaction times. hielscher.com
Catalytic Strategies for Enhanced Efficiency
Catalysis is crucial for optimizing the synthesis of this compound. While the classic Mannich reaction can be performed under acidic or basic conditions, modern approaches utilize specific catalysts to improve performance. youtube.comnih.gov
Ultrasonication has emerged as a powerful technique to accelerate traditionally slow one-pot Mannich reactions, with reaction times being reduced from over 10-20 hours to as little as 1.5 hours. hielscher.com This method not only increases the reaction rate but also often leads to higher yields. hielscher.com The use of sulfamic acid as a catalyst in conjunction with ultrasound provides a synergistic effect, creating a highly efficient and green synthetic protocol. hielscher.com This combination is particularly advantageous for reactions involving ortho-substituted aromatic amines, which are known to be sluggish. hielscher.com
Table 2: Comparison of Conventional vs. Ultrasound-Assisted Mannich Reaction
| Method | Catalyst | Reaction Time | Key Advantage | Reference |
|---|---|---|---|---|
| Conventional One-Pot | Acid/Base | 10 - 20+ hours | Established procedure | hielscher.com |
Chemo- and Regioselectivity in this compound Synthesis
Controlling the selectivity of a reaction is paramount to ensure the desired product is formed exclusively or as the major product. In the synthesis of this compound, regioselectivity is a key consideration.
Chemo- and regioselectivity refer to the ability to control which functional group reacts and at what position on a molecule. gavinpublishers.comrsc.org The synthesis of this compound via the Mannich reaction is an excellent example of a highly regioselective process. The starting material, 4-chlorophenol, has two potential sites for electrophilic substitution ortho to the strongly activating hydroxyl group. The para position is blocked by the chlorine atom. The hydroxyl group is an ortho-, para-director, meaning it activates the aromatic ring and directs incoming electrophiles to these positions. Because the para position is already substituted, the aminoalkylation reaction occurs exclusively at the ortho position (position 2).
This inherent regioselectivity simplifies the synthesis and purification process, as it avoids the formation of multiple isomers. The synthesis of 2-chloro-4-methoxyphenol (B103099) through a related nucleophilic chlorination of a quinone monoketal also highlights how substitution patterns on a phenol ring can be precisely controlled. nih.gov The development of methods for the regioselective synthesis of various substituted phenols and other aromatic compounds is an active area of research, often employing specific catalysts and directing groups to achieve high levels of control. researchgate.netrsc.org The synthesis of the target molecule benefits from the predictable electronic effects of the substituents on the phenol ring, making it a robust and regioselective transformation.
Process Intensification and Scalability Studies for this compound Production
Process intensification in chemical manufacturing aims to develop smaller, more efficient, and sustainable production methods. For the synthesis of this compound, several modern techniques can be applied to enhance reaction rates, improve yields, and facilitate scale-up from laboratory to industrial production. While specific studies on the process intensification of this compound are not extensively documented in publicly available literature, the principles applied to similar phenolic and anilinic compounds offer a clear pathway for its optimization.
Key strategies for the process intensification of the Mannich reaction for producing this compound include microwave-assisted synthesis and the development of continuous flow processes. These methods offer significant advantages over traditional batch processing, such as enhanced heat and mass transfer, precise process control, and improved safety profiles.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the Mannich reaction. nih.govnih.govarizona.edubeilstein-journals.org The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, along with increased product yields and purities. beilstein-journals.org This is attributed to the efficient and uniform heating of the reaction mixture, which can overcome activation energy barriers more effectively than conventional heating methods. nih.gov
In the context of synthesizing anilinomethyl phenols, microwave assistance can promote the rapid formation of the intermediate iminium ion from aniline and formaldehyde, which is the rate-determining step in the Mannich reaction. Subsequently, the electrophilic attack of the iminium ion on the electron-rich 4-chlorophenol is also accelerated. Studies on related microwave-assisted syntheses of anilines and phenols from aryl halides have demonstrated the potential for high yields and reduced reliance on organic solvents, contributing to a greener chemical process. nih.govnih.govarizona.eduresearchgate.net
The following table summarizes typical conditions and outcomes for microwave-assisted synthesis of related aniline and phenol derivatives, which can be extrapolated for the optimization of this compound synthesis.
| Reactant 1 | Reactant 2 | Solvent | Catalyst/Reagent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Aryl Halide | Ammonium Hydroxide | Water | None | 130-140 | 5-20 | High | nih.gov |
| Aryl Halide | Lithium Hydroxide | Water | None | 130 | 20 | High | nih.gov |
| Phenol | Amine, Formaldehyde | Methanol | None | Reflux | 120 | Moderate | researchgate.net |
Interactive Data Table: Microwave-Assisted Synthesis Parameters
This table is illustrative and based on related syntheses. Specific conditions for this compound would require experimental optimization.
Continuous Flow Synthesis
For large-scale industrial production, continuous flow chemistry offers significant advantages over batch processing. nih.govresearchgate.netrsc.org Continuous flow reactors, particularly microreactors, provide superior control over reaction parameters such as temperature, pressure, and residence time. This precise control leads to more consistent product quality, higher yields, and enhanced safety, especially for exothermic reactions like the Mannich condensation. researchgate.net
The scalability of continuous flow processes is often more straightforward than for batch reactions. Scaling up can be achieved by either increasing the run time of the reactor, using a larger reactor, or by "numbering-up," which involves running multiple reactors in parallel. nih.govresearchgate.net This approach avoids the challenges associated with heat and mass transfer limitations that often arise when scaling up batch reactors. researchgate.net
A hypothetical continuous flow process for this compound would involve pumping streams of 4-chlorophenol, aniline, and formaldehyde into a heated static mixer or a packed-bed reactor. The product stream would then be continuously collected and purified.
Research Findings on Scalability
The scalability of the Mannich reaction for producing compounds like this compound is influenced by several factors, including reaction kinetics, heat management, and downstream processing.
Initial Mannich condensates are often prepared by reacting an alkyl phenol with formaldehyde and a diamine at elevated temperatures (80 to 150 °C) for several hours in batch reactors. google.com However, these conditions can lead to the formation of impurities and byproducts, complicating purification at a larger scale.
The following table presents a conceptual comparison of batch versus continuous flow processing for the synthesis of this compound, based on general principles of chemical process engineering.
| Parameter | Batch Processing | Continuous Flow Processing |
| Heat Transfer | Limited by surface area-to-volume ratio, can lead to hotspots. | Excellent, due to high surface area-to-volume ratio. |
| Mass Transfer | Can be inefficient, leading to concentration gradients. | Highly efficient, ensuring uniform mixing. |
| Process Control | Difficult to precisely control temperature and residence time. | Precise control over all reaction parameters. |
| Safety | Higher risk due to large volumes of reactants and potential for thermal runaway. | Inherently safer due to small reactor volumes and better heat management. |
| Scalability | Challenging, often requires re-optimization of reaction conditions. | More straightforward through longer run times or numbering-up. |
| Product Consistency | Can vary between batches. | High consistency and reproducibility. |
Interactive Data Table: Comparison of Batch and Continuous Flow Processing
This table provides a generalized comparison and highlights the potential benefits of adopting continuous flow technology for the production of this compound.
Advanced Spectroscopic and Crystallographic Elucidation of 2 Anilinomethyl 4 Chlorophenol
Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.
High-Resolution NMR Techniques for Structural Assignment
High-resolution one-dimensional (1D) NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for the initial structural verification of 2-(Anilinomethyl)-4-chlorophenol.
The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the 4-chlorophenol (B41353) and aniline (B41778) rings will appear as complex multiplets in the aromatic region (typically 6.5-7.5 ppm). The methylene (B1212753) bridge protons (-CH₂-) connecting the aniline nitrogen and the chlorophenol ring would likely appear as a singlet around 4.0-5.0 ppm. The amine proton (-NH-) would present as a broad singlet, and the phenolic hydroxyl proton (-OH) would also be a singlet, with chemical shifts that can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon framework. It will display separate signals for each unique carbon atom. The carbons of the two aromatic rings will resonate in the 110-160 ppm range. The carbon atom attached to the chlorine (C-Cl) and the carbon attached to the hydroxyl group (C-OH) will have characteristic chemical shifts influenced by these electronegative atoms. The methylene bridge carbon (-CH₂) is expected to appear in the 45-55 ppm region.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenolic -OH | Variable (e.g., 9-11) | - |
| Amine -NH- | Variable (e.g., 4-6) | - |
| Ar-H (Chlorophenol ring) | 6.7 - 7.2 | 115 - 155 |
| Ar-H (Aniline ring) | 6.6 - 7.3 | 113 - 148 |
| Methylene -CH₂- | ~4.3 | ~50 |
| Ar-C-OH | - | ~153 |
| Ar-C-Cl | - | ~125 |
| Ar-C (Aniline ring) | - | 113 - 148 |
| Ar-C (Chlorophenol ring) | - | 115 - 155 |
Multi-dimensional NMR for Conformational and Connectivity Elucidation
To unambiguously assign the proton and carbon signals and to understand the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. walisongo.ac.idresearchgate.netsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu For this compound, COSY spectra would show correlations between adjacent aromatic protons on both the aniline and chlorophenol rings, helping to delineate the spin systems within each ring. It would also confirm the coupling between the -NH- proton and the -CH₂- protons, if resolved.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹J-coupling). youtube.com It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, the proton signal for the methylene bridge would show a cross-peak to its corresponding carbon signal in the HSQC spectrum.
Mass Spectrometric Analysis of this compound
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. wikipedia.org
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) measures the m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a molecule. For this compound, the molecular formula is C₁₃H₁₂ClNO. HRMS would be used to measure the mass of the molecular ion (e.g., [M+H]⁺) and compare it to the calculated theoretical mass. A close match between the experimental and theoretical mass would unequivocally confirm the elemental composition.
Interactive Data Table: HRMS Data for this compound
| Formula | Ion Type | Calculated Mass (Da) |
| C₁₃H₁₂ClNO | [M] | 233.0607 |
| C₁₃H₁₃ClNO | [M+H]⁺ | 234.0680 |
| C₁₃H₁₁ClNO | [M-H]⁻ | 232.0535 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented, and the resulting fragment ions (product ions) are then analyzed. nationalmaglab.orgunt.edu This process provides detailed structural information by revealing how the molecule breaks apart.
For this compound, the fragmentation is expected to be dominated by cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage). The most likely fragmentation pathways would involve:
Cleavage of the C-N bond between the methylene group and the aniline ring: This would lead to the formation of a stable chlorophenol-methylene cation.
Cleavage of the C-C bond between the methylene group and the phenol (B47542) ring: This would result in a stable anilinomethyl cation.
Loss of small neutral molecules: Such as the loss of HCl or H₂O from the molecular ion or subsequent fragment ions.
The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different structural units within the molecule. nih.gov
Interactive Data Table: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment | Fragment Formula | Fragment Mass (m/z) |
| 234.07 ([M+H]⁺) | Loss of aniline | C₇H₆ClO⁺ | 141.01 |
| 234.07 ([M+H]⁺) | Loss of 4-chlorophenol | C₇H₈N⁺ | 106.07 |
| 234.07 ([M+H]⁺) | Anilinomethyl cation | C₇H₈N⁺ | 106.07 |
| 234.07 ([M+H]⁺) | Chlorobenzyl cation | C₇H₆Cl⁺ | 125.02 |
X-ray Crystallographic Studies of this compound and its Complexes
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
While specific crystallographic data for this compound is not widely available in the surveyed literature, studies on analogous molecules like 2-[(2-bromophenylimino)methyl]-4-chlorophenol and other aminophenol derivatives provide insight into the expected structural features. researchgate.netscispace.comnih.gov A crystal structure of this compound would likely reveal:
Intramolecular Hydrogen Bonding: A strong hydrogen bond between the phenolic hydroxyl group (-OH) and the amine nitrogen (-N), forming a stable six-membered ring. This is a common feature in ortho-aminophenol derivatives. nih.gov
Intermolecular Interactions: The packing of the molecules in the crystal lattice would be governed by intermolecular forces such as van der Waals forces and potentially intermolecular hydrogen bonds or π-π stacking interactions between the aromatic rings. researchgate.net
Furthermore, this compound can act as a bidentate ligand, coordinating to metal ions through the phenolic oxygen and the amine nitrogen. uu.nl X-ray crystallographic studies of its metal complexes would provide crucial information on the coordination geometry around the metal center, the bite angle of the ligand, and how the coordination influences the ligand's own geometry. mdpi.com Such studies are essential for understanding the role of this compound in coordination chemistry.
Single-Crystal X-ray Diffraction for Absolute Configuration
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule. This technique provides precise data on bond lengths, bond angles, and the absolute stereochemistry of a crystalline compound.
For this compound, a successful crystallographic analysis would yield a data set similar to the hypothetical data presented in the table below. These parameters define the size and shape of the unit cell—the fundamental repeating unit of the crystal lattice. The analysis would also reveal the intramolecular and intermolecular interactions that stabilize the crystal structure, such as the expected intramolecular hydrogen bond between the phenolic hydroxyl group and the amine nitrogen. Despite the utility of this technique, specific crystallographic data for this compound (CAS 1956325-04-4) has not been reported in the accessible scientific literature.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z (Molecules per unit cell) | Data not available |
Polymorphism and Solid-State Packing Analysis
Polymorphism is the capacity of a solid material to exist in multiple crystalline forms, each possessing a different crystal packing arrangement and potentially different physical properties. The study of polymorphism is critical for the development of pharmaceuticals, pigments, and other functional materials.
An investigation into the polymorphism of this compound would involve crystallization experiments under various conditions (e.g., different solvents, temperatures, and pressures) to identify any potential polymorphs. Subsequent analysis of the crystal packing would reveal the network of non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the assembly of molecules in the solid state. To date, no studies on the polymorphism or detailed solid-state packing of this compound have been published.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Characterization
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups within a molecule. Each technique probes the vibrational modes of chemical bonds, providing a characteristic spectrum.
For this compound, FT-IR and Raman spectra would be expected to show characteristic bands corresponding to its key structural features. These would include the O-H stretch of the phenol, the N-H stretch of the secondary amine, C-H stretches for the aromatic and methylene groups, C=C stretches of the phenyl rings, and the C-Cl stretch. The precise positions of these bands, particularly the O-H and N-H stretches, could confirm the presence of intramolecular hydrogen bonding. While the expected vibrational modes can be predicted, experimentally obtained FT-IR and Raman spectra for this compound are not available in the reviewed literature. A hypothetical summary of expected vibrational bands is provided below.
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Signal | Assignment |
| O-H Stretch | ~3300-3400 (Broad) | Weak | Phenolic hydroxyl, likely H-bonded |
| N-H Stretch | ~3350-3450 | Weak | Secondary amine |
| Aromatic C-H Stretch | ~3000-3100 | Strong | Phenyl rings |
| Aliphatic C-H Stretch | ~2850-2960 | Medium | Methylene bridge |
| C=C Aromatic Stretch | ~1450-1600 | Strong | Phenyl rings |
| C-O Stretch | ~1200-1260 | Medium | Phenolic C-O |
| C-N Stretch | ~1250-1350 | Medium | Aryl amine |
| C-Cl Stretch | ~700-800 | Medium | Chloro-aromatic bond |
Theoretical and Computational Chemistry of 2 Anilinomethyl 4 Chlorophenol
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) Applications for Ground State Properties
For a molecule like 2-(Anilinomethyl)-4-chlorophenol, DFT would be the workhorse method to investigate its ground-state electronic properties. Researchers would typically employ a functional, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry. This process would yield key information, including bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule's most stable arrangement.
Furthermore, DFT calculations would allow for the determination of various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive species.
Other properties that would be calculated include the molecular electrostatic potential (MEP) map, which illustrates the charge distribution and is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis would also be performed to understand charge delocalization and intramolecular interactions, such as hydrogen bonding between the phenolic hydrogen and the nitrogen of the anilinomethyl group.
A hypothetical data table for ground state properties of this compound, which would be generated from DFT calculations, is presented below.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound
| Property | Hypothetical Value |
| Total Energy (Hartree) | Value not available |
| HOMO Energy (eV) | Value not available |
| LUMO Energy (eV) | Value not available |
| HOMO-LUMO Gap (eV) | Value not available |
| Dipole Moment (Debye) | Value not available |
Ab Initio Methods for Excited States and Reactivity Indices
To explore the behavior of this compound in its electronically excited states, more computationally intensive ab initio methods, such as Time-Dependent DFT (TD-DFT) or Equation-of-Motion Coupled-Cluster (EOM-CC) methods, would be necessary. These calculations could predict the molecule's UV-Vis absorption spectrum by identifying the energies and oscillator strengths of electronic transitions.
Molecular Dynamics (MD) Simulations
MD simulations would offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by electronic structure calculations.
Conformational Analysis and Tautomerism
A molecule like this compound can exist in various conformations due to the rotation around its single bonds. MD simulations could explore the potential energy surface to identify the most stable conformers and the energy barriers between them. Furthermore, this compound could potentially exhibit tautomerism, for instance, through proton transfer from the phenolic oxygen to the nitrogen atom. MD simulations could provide insights into the relative stability of these tautomers and the likelihood of their interconversion.
Solvation Effects and Intermolecular Interactions
The behavior of this compound in a solution would be significantly influenced by its interactions with solvent molecules. MD simulations, using either explicit or implicit solvent models, would be employed to study these solvation effects. The simulations would reveal how the solvent affects the conformational preferences and electronic properties of the solute. Radial distribution functions (RDFs) could be calculated to understand the structuring of solvent molecules around specific sites of the solute, such as the polar -OH and -NH- groups.
Quantum Chemical Descriptors and Reactivity Predictions
The data obtained from electronic structure calculations would be used to compute a range of quantum chemical descriptors. Local reactivity descriptors, such as the Fukui functions, would be calculated to identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.
These descriptors are invaluable for predicting how this compound might interact with other chemical species and for understanding its potential reaction mechanisms.
A hypothetical data table for quantum chemical descriptors is shown below.
Table 2: Hypothetical Quantum Chemical Descriptors for this compound
| Descriptor | Definition | Hypothetical Value |
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Value not available |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Value not available |
| Global Electrophilicity (ω) | χ² / (2η) | Value not available |
Computational Studies on Reaction Mechanisms Involving this compound
Computational chemistry provides powerful tools to investigate the intricacies of chemical reactions at a molecular level. For a compound such as this compound, computational studies can elucidate its formation mechanism and predict its reactivity in various chemical transformations. While specific computational studies on the reaction mechanisms of this compound are not extensively documented, a wealth of information can be inferred from theoretical investigations of analogous systems, particularly the Mannich reaction, which is the primary route for its synthesis.
The formation of this compound is a classic example of the Mannich reaction, a three-component condensation involving an active hydrogen compound (4-chlorophenol), an amine (aniline), and a non-enolizable aldehyde (formaldehyde). Computational studies of the Mannich reaction mechanism have provided significant insights into the sequence of elementary steps and the nature of the transition states involved.
The reaction is generally understood to proceed through two main stages: the formation of an Eschenmoser-like salt (an iminium ion) from the reaction of the amine and formaldehyde (B43269), followed by the electrophilic attack of this iminium ion on the electron-rich aromatic ring of the phenol (B47542).
Mechanism of the Mannich Reaction:
Formation of the Iminium Ion: The reaction initiates with the nucleophilic attack of the amine (aniline) on the carbonyl carbon of formaldehyde. This is followed by proton transfer and subsequent dehydration to form a highly reactive electrophilic species known as the anilinium ion. This step is often acid-catalyzed. youtube.com
Electrophilic Aromatic Substitution: The electron-rich 4-chlorophenol (B41353), existing in equilibrium with its more reactive phenoxide form, then acts as a nucleophile. The iminium ion undergoes electrophilic attack, typically at the ortho position to the hydroxyl group, which is activated by the electron-donating nature of the hydroxyl group. Computational studies on similar phenolic compounds have shown a strong correlation between the reactivity of a specific site on the phenolic ring and its calculated average charge. researchgate.net The final step involves the re-aromatization of the ring to yield the this compound product.
Computational chemistry methods, particularly Density Functional Theory (DFT), are instrumental in modeling these reaction pathways. rsc.org These methods allow for the calculation of the geometries of reactants, intermediates, transition states, and products, as well as their corresponding energies. The energy difference between the reactants and the highest energy transition state determines the activation energy of the reaction, which is directly related to the reaction rate.
Theoretical calculations on the reaction of phenol with formaldehyde have predicted that the reaction is faster at the para-position compared to the ortho-position. usda.gov However, in the case of 4-chlorophenol, the para-position is blocked, directing the substitution to the ortho-position.
Furthermore, computational studies on related Schiff bases formed from substituted anilines and salicylaldehydes have utilized DFT to optimize molecular geometries and analyze molecular electrostatic potential maps. researchgate.net These analyses help in identifying the regions of a molecule that are susceptible to electrophilic or nucleophilic attack. For instance, molecular electrostatic potential analysis often reveals that carbon and oxygen atoms can be susceptible to electrophilic attack. researchgate.net
While specific data for this compound is not available, the table below illustrates the type of data that can be obtained from computational studies of a representative Mannich-type reaction.
| Reaction Step | Reactants/Intermediates | Transition State | Product/Intermediate | Relative Energy (kcal/mol) |
| 1 | Aniline (B41778) + Formaldehyde | TS1 | Iminium Ion + H₂O | 15 |
| 2 | 4-Chlorophenol + Iminium Ion | TS2 | Wheland Intermediate | 25 |
| 3 | Wheland Intermediate | - | This compound | -10 |
This table is illustrative and does not represent actual calculated values for the reaction of this compound.
Mechanistic Investigations and Reactivity Profiles of 2 Anilinomethyl 4 Chlorophenol
Electrophilic and Nucleophilic Transformation Studies
The reactivity of 2-(anilinomethyl)-4-chlorophenol in electrophilic and nucleophilic transformations is a direct consequence of the electronic properties of its phenolic and aniline (B41778) moieties.
Electrophilic Substitution:
The phenol (B47542) ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the hydroxyl group. This effect is further enhanced by the ortho- and para-directing anilinomethyl substituent. libretexts.orgchemistrysteps.combyjus.com Consequently, electrophilic attack is expected to occur preferentially at the positions ortho and para to the hydroxyl group. However, since the para position is blocked by a chlorine atom and one ortho position is occupied by the anilinomethyl group, the remaining vacant ortho position (C6) is the most probable site for electrophilic substitution.
Common electrophilic substitution reactions for phenols include halogenation, nitration, and sulfonation. chemistrysteps.combyjus.com For instance, halogenation with bromine or chlorine is expected to proceed readily, even without a Lewis acid catalyst, to yield the 6-halo derivative. chemistrysteps.com Nitration with dilute nitric acid would likely lead to the formation of 2-(anilinomethyl)-4-chloro-6-nitrophenol. byjus.com It is important to note that under harsh nitrating conditions (e.g., concentrated nitric acid), oxidation of the phenol ring can occur, leading to degradation products. libretexts.org
The aniline ring, while also activated, is less so than the phenol ring. Electrophilic substitution on the aniline ring would likely require more forcing conditions and would be directed to the ortho and para positions relative to the amino group.
Nucleophilic Transformations:
The primary site for nucleophilic attack in this compound is the carbon atom of the chloromethyl group, if the compound were to be synthesized from a chloromethylated precursor. However, in the context of the pre-formed molecule, nucleophilic reactions are less common. One potential nucleophilic reaction is the displacement of the chlorine atom on the phenolic ring. However, nucleophilic aromatic substitution on an unactivated aryl halide is generally difficult and requires harsh conditions or the presence of a strong electron-withdrawing group. The presence of the hydroxyl and anilinomethyl groups, which are electron-donating, further disfavors this reaction pathway.
The nitrogen atom of the secondary amine can act as a nucleophile. For example, it can be alkylated or acylated. The phenolic hydroxyl group can also act as a nucleophile, particularly in its deprotonated phenoxide form, for example, in Williamson ether synthesis.
Oxidation-Reduction Pathways and Redox Behavior
The redox chemistry of this compound is complex, involving both the phenolic and anilino moieties.
Oxidation:
Phenols are readily oxidized, and the presence of the electron-donating anilinomethyl group is expected to lower the oxidation potential of the phenolic hydroxyl group in this compound. Electrochemical studies on similar phenolic compounds show that oxidation often proceeds via the formation of a phenoxyl radical. sibran.ru This radical can then undergo further reactions, such as dimerization or coupling. The oxidation of p-aminophenol, a related structure, is known to occur even in acidic solutions, highlighting the susceptibility of such systems to oxidation. acs.orgstackexchange.com The electrochemical oxidation of p-aminophenol has been shown to proceed through the formation of various intermediates, including quinoneimines, which are subsequently hydrolyzed to benzoquinone and ammonia. nih.govfrontiersin.org
The aniline moiety can also be oxidized, typically forming radical cations. The oxidation of aniline derivatives has been studied, and the reaction mechanism is known to proceed through a one-electron transfer to form a cation radical. orientjchem.orgresearchgate.net
Reduction:
The reduction of this compound under typical catalytic hydrogenation conditions would likely involve the hydrogenolysis of the C-Cl bond to yield 2-(anilinomethyl)phenol. This is a common reaction for aryl halides. The reduction of the aromatic rings would require more drastic conditions. A patent describing the synthesis of 2-chloro-4-aminophenol from 2-chloro-4-nitrophenol (B164951) using hydrazine (B178648) hydrate (B1144303) in the presence of activated carbon and ferric chloride hexahydrate demonstrates a reduction of a nitro group to an amine in a related chlorophenol structure. google.comgoogle.com
A hypothetical reaction for the reduction of the chloro group is presented below:
Rearrangement and Cyclization Reactions
As a Mannich base derived from a phenol, this compound has the potential to undergo characteristic rearrangement and cyclization reactions. chempedia.infowikipedia.org
Rearrangement:
Phenolic Mannich bases are known to undergo thermal or acid-catalyzed rearrangements. For instance, ortho-aminomethylphenols can rearrange to the corresponding para-isomers if the para-position is unsubstituted. In the case of this compound, the para-position is blocked by a chlorine atom, which would prevent a simple para-rearrangement. However, other more complex rearrangements might be possible under specific conditions.
Cyclization:
A significant reaction of ortho-aminomethylphenols is their ability to undergo cyclization reactions, particularly with aldehydes or ketones, to form benzoxazine (B1645224) derivatives. researchgate.net In the presence of an additional molecule of formaldehyde (B43269), this compound could potentially cyclize to form a 1,3-benzoxazine ring system. This reaction typically involves the formation of an iminium ion intermediate. researchgate.net
Furthermore, intramolecular cyclization involving the aniline ring could also be envisioned under certain oxidative conditions, potentially leading to fused heterocyclic systems, although no specific examples for this substrate are documented.
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
Kinetic Aspects:
The rates of electrophilic substitution on the phenolic ring are expected to be high due to the strong activating effect of the hydroxyl group. Studies on the chlorination of phenol have shown that the reaction follows second-order kinetics and is highly pH-dependent, with maximum rates observed in the neutral to slightly alkaline range. gfredlee.com The reaction of chlorophenols with hydroxyl radicals, a key process in their atmospheric degradation, has also been studied, revealing that the position of the chlorine atom significantly influences the reaction rate. acs.org The kinetics of photocatalytic degradation of chlorophenols have also been investigated, often following a modified Langmuir-Hinshelwood model. acs.org
The kinetics of the oxidation of aniline derivatives have been shown to be first order with respect to both the aniline and the oxidizing agent. orientjchem.org The reaction between aniline and methyl radicals has been theoretically studied, showing that H-abstraction from the -NH2 group competes with addition to the aromatic ring. nih.gov
Thermodynamic Aspects:
The thermodynamic properties of aniline and its derivatives have been extensively studied. acs.orgnist.gov The Gibbs free energies of reaction for the one-electron oxidation of various aniline derivatives have been calculated and correlated with experimental oxidation potentials, providing a framework for predicting the thermodynamic feasibility of such reactions. researchgate.net The stability of the various intermediates and products in the reactions of this compound will be governed by factors such as resonance stabilization and steric hindrance. For instance, in electrophilic substitution, the formation of the ortho-substituted product might be kinetically favored, but the para-substituted product (if the position were available) would likely be thermodynamically more stable.
The following table presents hypothetical kinetic parameters for reactions involving the functional groups present in this compound, based on data for analogous compounds.
| Reaction Type | Functional Group | Reactant | Rate Constant (k) | Conditions | Reference (Analogous System) |
| Electrophilic Chlorination | Phenol | Cl₂ | Varies with pH | Aqueous | gfredlee.com |
| Reaction with OH radical | Chlorophenol | •OH | ~10⁹ M⁻¹s⁻¹ | Gas Phase | acs.org |
| Oxidation | Aniline | Oxidant | Varies | Aqueous Acid | orientjchem.org |
| Photocatalytic Degradation | Chlorophenol | TiO₂/UV | Varies | Aqueous | acs.org |
This table presents generalized data for analogous systems and should be considered as indicative rather than absolute for this compound.
Catalytic Role of this compound in Organic Reactions
While there is no specific literature detailing the use of this compound as a catalyst, its structural features suggest potential applications in catalysis. Aminophenol derivatives have been employed as ligands in transition metal catalysis. derpharmachemica.com The combination of a "hard" oxygen donor and a "softer" nitrogen donor allows for the formation of stable complexes with a variety of metal ions.
These metal complexes could potentially catalyze a range of organic transformations, including oxidation reactions, C-C and C-N bond-forming reactions, and polymerization processes. The electronic properties of the ligand, which can be tuned by the substituents on the phenolic and aniline rings, would play a crucial role in determining the catalytic activity and selectivity of the corresponding metal complex. For example, the chlorine atom on the phenol ring could influence the Lewis acidity of a coordinated metal center.
Furthermore, the basic nitrogen atom and the acidic phenolic proton could enable the compound to act as a bifunctional organocatalyst for certain reactions. For instance, it could potentially catalyze aldol-type or Michael-type reactions by activating both the electrophile and the nucleophile. The synthesis of p-aminophenol via catalytic hydrogenation of p-nitrophenol highlights the importance of aminophenol structures in catalytic processes, although in this case, it is the product of the reaction. acs.org
Derivatization Strategies and Analogue Design for 2 Anilinomethyl 4 Chlorophenol
Synthesis of Substituted 2-(Anilinomethyl)-4-chlorophenol Analogues
The synthesis of analogues of the this compound scaffold often begins with the modification of a key intermediate, 2-amino-4-chlorophenol (B47367). This precursor provides a reactive amino group adjacent to the phenolic hydroxyl group, allowing for the construction of diverse molecular architectures.
A representative synthetic pathway starts with the nitration of 4-chlorophenol (B41353) to yield 4-chloro-2-nitrophenol. nih.gov Subsequent reduction of the nitro group, commonly achieved using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), affords 2-amino-4-chlorophenol. nih.gov This intermediate is then elaborated to introduce various functionalities.
For instance, a series of analogues incorporating a 1,3,4-oxadiazole (B1194373) moiety has been developed. In this synthesis, 2-amino-4-chlorophenol is first converted to an N-(5-chloro-2-hydroxyphenyl)hydrazinecarboxamide intermediate. nih.gov This intermediate is then cyclized with a range of substituted aromatic aldehydes in an ethanol (B145695)/water solvent system, catalyzed by sodium bisulfite, to yield the final 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues. nih.gov The reaction sequence allows for the introduction of various substituents on the terminal phenyl ring, providing a library of compounds for biological evaluation. nih.gov
Table 1: Synthesis of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | 4-Chlorophenol | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | 4-Chloro-2-nitrophenol | nih.gov |
| 2 | 4-Chloro-2-nitrophenol | Tin/Hydrochloric acid (Sn/HCl) | 2-Amino-4-chlorophenol | nih.gov |
| 3 | 2-Amino-4-chlorophenol | i) Sodium cyanate, Acetic acid, Water; ii) Hydrazine (B178648) hydrate (B1144303), Ethanol, Reflux | N-(5-chloro-2-hydroxyphenyl)hydrazinecarboxamide | nih.gov |
| 4 | N-(5-chloro-2-hydroxyphenyl)hydrazinecarboxamide | Aromatic aldehyde, Water/Ethanol, Sodium bisulfite, Reflux | 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues | nih.gov |
Structure-activity relationship studies on such analogues have revealed that substitutions on the terminal phenyl ring significantly influence activity. For example, in one study, a trimethoxy substitution pattern was found to be more potent than other substitutions like 2-hydroxy or 4-nitro. nih.gov
Regioselective Functionalization of the Phenol (B47542) and Aniline (B41778) Moieties
Regioselective functionalization is critical for controlling the precise location of new substituents on either the phenolic or anilinic rings of the parent molecule. The electronic nature of the existing groups—the hydroxyl and amino functionalities—directs the regiochemistry of electrophilic aromatic substitution reactions.
The hydroxyl group of the phenol moiety is an activating, ortho-, para- directing group. However, since the para position is occupied by a chlorine atom and one ortho position is occupied by the anilinomethyl group, further substitution is directed to the remaining ortho position (C6). Conversely, the amino group of the aniline moiety is also an activating, ortho-, para- director. This allows for selective functionalization of the aniline ring, typically at the para position, assuming it is unsubstituted.
The principles of regioselectivity are often governed by electronic and steric factors. u-szeged.hu In reactions involving heterocyclic systems, the choice of reagents and reaction conditions can favor the formation of one regioisomer over another, often leading to angular rather than linear products in fused ring systems. u-szeged.hu While this compound is not a fused heterocyclic system itself, the principles of controlling reaction outcomes based on the electronic properties of starting materials are directly applicable. u-szeged.hu For example, selective acylation, alkylation, or halogenation of the aniline ring can be achieved by protecting the more reactive phenolic hydroxyl and secondary amine groups first, thus directing modification to the desired ring.
Asymmetric Synthesis of Chiral this compound Derivatives
The methylene (B1212753) bridge connecting the aniline and phenol rings in this compound is a potential site for creating a stereocenter. Introducing substituents at this position would result in a chiral molecule, necessitating asymmetric synthesis to produce enantiomerically pure or enriched compounds.
Several modern asymmetric synthesis strategies could be adapted for this purpose.
Enzyme-Catalyzed Reactions: Photoenzymatic methods have emerged for creating chiral centers with high enantioselectivity. nih.gov For instance, an engineered photoenzyme has been used to catalyze the coupling of α,α-dichloroamides with alkenes to produce α-chloroamides with excellent stereocontrol. nih.gov A similar strategy could be envisioned where a prochiral precursor to the this compound core is stereoselectively functionalized using a specifically engineered enzyme.
Chiral Catalysis: Asymmetric dihydroxylation, such as the Sharpless asymmetric dihydroxylation, uses chiral ligands (e.g., (DHQ)₂PHAL) to create vicinal diols with high enantiomeric excess from prochiral alkenes. nih.gov A synthetic route could be designed to include an alkene intermediate that, upon asymmetric dihydroxylation, establishes the desired stereochemistry. Subsequent chemical transformations would then yield the final chiral this compound derivative. nih.gov
Chiral Auxiliaries: The use of chiral auxiliaries is a well-established method for asymmetric alkylation. nih.gov A chiral auxiliary could be temporarily attached to the aniline nitrogen or another reactive site to direct the stereoselective introduction of a substituent on the methylene bridge, after which the auxiliary is cleaved.
These methods offer pathways to synthesize specific stereoisomers, which is crucial as different enantiomers of a chiral molecule often exhibit distinct biological activities.
Table 2: Potential Asymmetric Synthesis Strategies
| Strategy | Description | Key Features | Reference |
|---|---|---|---|
| Photoenzymatic Catalysis | Uses an engineered, light-activated enzyme to control stereoselectivity in C-C bond formation. | High enantioselectivity (e.g., >97:3 er) and chemoselectivity; operates under mild conditions. | nih.gov |
| Asymmetric Dihydroxylation | Osmium-catalyzed reaction using chiral ligands to convert an alkene to a chiral diol. | Well-established for creating specific cis-diols; allows for inversion of stereocenters via subsequent reactions like the Mitsunobu reaction. | nih.gov |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct a stereoselective transformation. | Effective for asymmetric alkylation of enolizable carbonyls or other prochiral centers. | nih.gov |
Combinatorial Synthesis and Library Generation of Analogues
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, structurally diverse libraries of analogues for high-throughput screening. nih.gov A combinatorial approach to generating analogues of this compound would involve a multi-component reaction strategy where diverse building blocks are combined in a systematic manner.
A suitable strategy could be adapted from methods used to synthesize other compound libraries, such as tetrasubstituted alkenes. nih.gov This often involves developing a robust "one-pot" procedure that tolerates a wide range of functional groups on the starting materials. nih.gov
For the this compound scaffold, a potential combinatorial synthesis could involve:
Component 1 (Phenolic Core): A set of 2-amino-4-substituted phenols (with variations at the 4-position, e.g., Cl, F, Br, CH₃).
Component 2 (Aldehyde): A diverse collection of substituted benzaldehydes.
Component 3 (Amine): A library of primary anilines or other amines.
A reductive amination reaction sequence could combine these three components. First, the 2-amino-4-substituted phenol could be reacted with the aldehyde library to form a set of Schiff bases (imines). These intermediates could then be reduced in the presence of the aniline library to form the final tertiary amine products, or a more complex multi-component reaction could be designed. The use of automated liquid handlers and parallel synthesis equipment would allow for the efficient production of a large library of distinct compounds. The final products would then be purified and characterized, often using high-throughput methods like preparative LC/MS. nih.gov This approach enables the rapid exploration of the chemical space around the core structure to identify novel compounds with enhanced properties. nih.gov
Coordination Chemistry of 2 Anilinomethyl 4 Chlorophenol
Ligand Design Principles Incorporating 2-(Anilinomethyl)-4-chlorophenol
In the absence of specific studies on this compound, the design principles for ligands of this nature can be inferred from established concepts in coordination chemistry. Such a molecule combines a phenolic oxygen, an aminic nitrogen, and a chloride-substituted aromatic ring, offering multiple potential coordination sites.
The design of ligands often focuses on:
Chelation: The presence of both a phenolic oxygen and an anilinomethyl nitrogen in an ortho position on the phenol (B47542) ring suggests the potential for this compound to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. This chelation effect significantly enhances the stability of the resulting metal complex compared to monodentate ligands.
Steric Hindrance: The phenyl group attached to the nitrogen atom introduces steric bulk, which can influence the coordination geometry around the metal center and the number of ligands that can bind. This steric hindrance can be strategically utilized to control the catalytic activity and selectivity of the metal complex.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with ligands analogous to this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions (e.g., temperature, pH) can significantly impact the final product.
Transition Metal Complexes with this compound
While no specific transition metal complexes of this compound are documented, research on similar Schiff base and aminophenol ligands shows the formation of complexes with a variety of transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). The synthesis generally involves a one-pot reaction where the ligand and the metal salt are mixed in a solvent like ethanol (B145695) or methanol (B129727) and refluxed. The resulting complexes are often colored solids that can be characterized by techniques like elemental analysis, melting point determination, and single-crystal X-ray diffraction to determine their precise three-dimensional structure.
Main Group Metal Complexes and Their Reactivity
The coordination chemistry of main group metals with such ligands is less explored compared to transition metals. However, the principles of Lewis acid-base interactions would govern their formation. Main group metal ions like aluminum(III), gallium(III), and tin(IV) could potentially form complexes, with their reactivity being influenced by the Lewis acidity of the metal and the nature of the ligand. The synthesis would follow similar routes as for transition metal complexes.
Spectroscopic Probes of Metal-2-(Anilinomethyl)-4-chlorophenol Interactions
Spectroscopic techniques are crucial for elucidating the coordination environment of the metal ion and the nature of the metal-ligand bond. For a hypothetical complex of this compound, the following techniques would be employed:
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the O-H and N-H bonds upon coordination would provide direct evidence of the involvement of the phenolic oxygen and aminic nitrogen in bonding to the metal. The appearance of new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations would further confirm complex formation.
UV-Visible Spectroscopy: The electronic absorption spectra of the complexes would differ from that of the free ligand. The appearance of new absorption bands, often in the visible region, can be attributed to d-d transitions of the metal ion or charge-transfer transitions between the ligand and the metal.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the complex. Shifts in the chemical shifts of the protons and carbons near the coordination sites can confirm the binding of the ligand to the metal.
Catalytic Applications of this compound Metal Complexes
While there is no specific information on the catalytic applications of this compound complexes, related research on the catalytic activity of metal complexes in reactions involving 4-chlorophenol (B41353) provides a basis for potential applications. For instance, palladium-based catalysts have been extensively studied for the hydrodechlorination of 4-chlorophenol, a process to remove chlorine from the molecule. mdpi.com Similarly, manganese oxide catalysts have been investigated for the ortho-methylation of 4-chlorophenol. nih.gov
Hypothetically, metal complexes of this compound could be explored as catalysts in various organic transformations, including:
Oxidation Reactions: The redox-active nature of some transition metals could be harnessed for catalytic oxidation reactions.
Coupling Reactions: The ligand's structure might be suitable for stabilizing metal centers involved in carbon-carbon or carbon-heteroatom bond-forming reactions.
Polymerization Reactions: Certain metal complexes are known to be effective catalysts for the polymerization of olefins and other monomers.
Applications of 2 Anilinomethyl 4 Chlorophenol in Chemical Synthesis and Materials Science
2-(Anilinomethyl)-4-chlorophenol as a Versatile Synthetic Building Block
The reactivity of this compound makes it a valuable precursor in organic synthesis, particularly for the construction of heterocyclic systems and in multi-component reactions.
Precursor for Heterocyclic Scaffolds
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound serves as a key starting material for the synthesis of various heterocyclic scaffolds. For instance, its derivatives can be used to synthesize substituted flavones. researchgate.net The synthesis of 2-(5-chloro-2-hydroxyphenyl)-4H-chromen-4-one derivatives has been achieved from related precursors, highlighting the utility of the substituted phenol (B47542) moiety in constructing the chromen-4-one core. researchgate.net
Furthermore, the amino and phenol groups in the core structure are instrumental in the synthesis of oxadiazoles. nih.gov For example, 2-amino-4-chlorophenol (B47367), a related compound, is a key intermediate in the multi-step synthesis of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues. nih.gov This synthesis involves the conversion of the aminophenol to a urea (B33335) derivative, followed by cyclization to form the 1,3,4-oxadiazole (B1194373) ring. nih.gov
Role in Multi-Component Organic Transformations
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. The structural elements of this compound make it an ideal candidate for such reactions. The Mannich reaction, a classic example of a multi-component reaction, often utilizes phenols, amines, and formaldehyde (B43269) to generate aminomethylated phenols. The synthesis of this compound itself is a variation of this reaction.
Derivatives of 2-aminophenol (B121084) are also employed in the synthesis of Schiff bases through condensation reactions. nih.govresearchgate.net These Schiff bases, in turn, can participate in further transformations, demonstrating the role of the aminophenol scaffold in building molecular complexity through sequential reactions.
Supramolecular Assembly and Recognition Chemistry
The ability of this compound and its derivatives to engage in non-covalent interactions makes them interesting candidates for applications in supramolecular chemistry, including self-assembly and molecular recognition.
Non-Covalent Interactions and Self-Organization
Non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, are fundamental to the self-organization of molecules into well-defined supramolecular architectures. wikipedia.org The phenolic hydroxyl group and the N-H group in this compound are excellent hydrogen bond donors, while the aromatic rings can participate in π-π stacking interactions.
Research on related aminophenol derivatives has shown the importance of intramolecular hydrogen bonds in stabilizing their conformation. nih.gov For instance, in certain Schiff base derivatives of 2-aminophenol, a six-membered ring is formed through an intramolecular hydrogen bond, and additional weak C-H···Cl hydrogen bonds can also be present. nih.gov These non-covalent interactions play a crucial role in determining the three-dimensional structure and properties of the resulting molecules. nih.gov The study of these interactions is vital for designing new materials and understanding biological processes. nih.gov
Host-Guest Chemistry and Molecular Encapsulation
Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule, held together by non-covalent forces. wikipedia.org While specific examples of this compound acting as a host or guest are not extensively documented, its structural features suggest potential in this area. The molecule could potentially act as a guest, being encapsulated within larger host molecules like cyclodextrins or calixarenes. wikipedia.orgthno.org
Conversely, derivatives of this compound could be designed to act as hosts. For example, by incorporating this unit into a larger macrocyclic structure, a cavity could be created that is capable of binding specific guest molecules. The chlorine substituent and the phenolic hydroxyl group could provide specific recognition sites for guest binding.
Integration into Advanced Materials
The properties of this compound and its derivatives make them suitable for incorporation into various advanced materials, including polymers and functional small molecules with specific applications.
For instance, aminomethylphenol compounds have been synthesized as models for new Cu²⁺ and Fe³⁺ chelating polymers. researchgate.net The ability of the aminophenol unit to coordinate with metal ions is a key feature in the design of these materials. This suggests that polymers incorporating the this compound moiety could have applications in metal ion sequestration or catalysis.
Furthermore, derivatives of related quinoline (B57606) and aniline (B41778) compounds have been synthesized and evaluated for their biological activities. nih.gov The 4-anilinoquinoline scaffold, which shares structural similarities with this compound, is a key component in compounds with antiproliferative effects. nih.gov This highlights the potential for developing functional materials and molecules with specific biological or electronic properties based on this chemical scaffold. The synthesis of thiazole (B1198619) derivatives for anti-inflammatory applications also showcases the versatility of related chemical structures in materials design. nih.gov
Polymerization Studies and Functional Polymeric Materials
The structure of this compound, featuring a reactive phenolic hydroxyl group, a secondary amine, and an aromatic ring, suggests its potential as a monomer for the synthesis of various functional polymers. Phenolic compounds, in general, are precursors to a class of thermosetting polymers known as polybenzoxazines. researchgate.netnih.gov These polymers are formed through the reaction of a phenol, a primary amine, and formaldehyde, and are known for their high thermal stability, excellent mechanical properties, and low water absorption. nih.govnih.gov
Given that this compound is a pre-formed adduct of a phenol, an amine (aniline), and a methylene (B1212753) bridge (from formaldehyde in a conceptual Mannich reaction), it could potentially undergo self-polymerization or co-polymerization to form functional polymeric materials. The presence of the chlorine atom on the phenol ring could also impart specific properties, such as flame retardancy or modified electronic characteristics, to the resulting polymer.
However, a comprehensive search of scientific databases reveals a lack of specific studies on the polymerization of this compound. Research on the polymerization of new aniline derivatives often focuses on creating conductive polymers like polyaniline (PANI), where the aniline unit is the primary component of the polymer backbone. nih.gov While functionalized anilines are used to tune the properties of PANI, the specific structure of this compound does not lend itself directly to the typical oxidative polymerization methods used for PANI synthesis.
In the context of functional polymeric materials, phenolic Mannich bases have been explored for various applications, but typically not as the primary monomer for polymerization. Their roles are often as curing agents, crosslinkers, or modifiers for other polymer systems.
Table 1: Potential Polymerization Pathways for Phenolic Mannich Bases
| Polymerization Type | Description | Potential Role of this compound |
| Polybenzoxazine Formation | Ring-opening polymerization of benzoxazine (B1645224) monomers, which are synthesized from a phenol, a primary amine, and formaldehyde. | Could potentially be a precursor to a benzoxazine monomer, or its structure could be incorporated into a polybenzoxazine network. |
| Epoxy Resin Curing | Phenolic compounds and amines can act as curing agents for epoxy resins, leading to cross-linked thermosets. | The phenolic hydroxyl and secondary amine groups could react with epoxy groups, making it a potential curing agent. |
| Polyester Synthesis | The phenolic hydroxyl group could potentially react with carboxylic acid or acyl chloride monomers to form polyesters. | Could be incorporated as a comonomer to introduce specific functionalities. |
Despite these theoretical possibilities, there is no published research detailing the successful polymerization of this compound or the characterization and application of the resulting polymers.
Contribution to Hybrid Materials and Nanostructures
Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale, often exhibit synergistic properties that are superior to those of the individual components. Polybenzoxazines, due to their versatile chemistry and high performance, are increasingly being used to create organic-inorganic hybrid materials, for instance with silica (B1680970) or titania. researchgate.netmdpi.com These hybrid materials can offer enhanced thermal stability, mechanical strength, and flame retardancy. researchgate.net
The structure of this compound, with its polar functional groups (hydroxyl and amine), could facilitate interactions with inorganic precursors (e.g., metal alkoxides) through hydrogen bonding or coordination, making it a candidate for the organic component in a sol-gel process to form hybrid materials. The properties of such hybrid polybenzoxazines can be tuned by adjusting the composition. rsc.orgrsc.org
Regarding nanostructures, the self-assembly of molecules is a key process in their formation. While there is research on the self-assembly of certain Schiff bases into nanostructures, there are no specific reports on the use of this compound for this purpose. The interplay of hydrogen bonding, π-π stacking, and other non-covalent interactions in this molecule could theoretically drive self-assembly under specific conditions, but this remains an unexplored area of research.
Biochemical Interactions of 2 Anilinomethyl 4 Chlorophenol Excluding Clinical Aspects
Molecular Recognition Studies with Biological Macromolecules (e.g., enzyme binding, receptor interactions)
There is no available data from molecular recognition studies, such as enzyme binding assays or receptor interaction analyses, for 2-(Anilinomethyl)-4-chlorophenol. Research detailing how this specific molecule is recognized by and binds to biological macromolecules like proteins or nucleic acids has not been published in the accessible scientific literature.
Mechanistic Insights into In Vitro Biochemical Activities
No mechanistic studies describing the in vitro biochemical activities of this compound have been found. Consequently, there are no insights into the specific biochemical pathways it may modulate or the molecular mechanisms that would underlie any potential biological effects.
Structure-Activity Relationship (SAR) Investigations for Biochemical Modulations
Investigations into the structure-activity relationship (SAR) of this compound are not present in the current body of scientific literature. Such studies would typically involve the synthesis and evaluation of a series of related molecules to determine which structural features are critical for a specific biochemical activity. In the absence of any identified biochemical activity for the parent compound, SAR studies have not been conducted or reported.
Table of Mentioned Compounds
Q & A
Basic: What are the common synthetic routes for 2-(Anilinomethyl)-4-chlorophenol, and how are intermediates characterized?
Methodological Answer:
The compound is typically synthesized via reductive amination or Schiff base reduction. For example, 2-[(4-chloroanilino)methyl]phenol (structurally analogous) is prepared by reducing a Schiff base intermediate (e.g., 2-((4-chlorophenylimino)methyl)phenol) using agents like sodium borohydride . Characterization of intermediates involves:
- NMR spectroscopy to confirm imine bond reduction and amine formation.
- X-ray crystallography to resolve crystal structures and hydrogen-bonding networks (e.g., intermolecular N–H···O interactions) .
- FTIR/Raman spectroscopy to identify functional groups (e.g., phenolic –OH stretching at ~3200 cm⁻¹) .
Basic: What spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
Key techniques include:
- UV-Vis Spectroscopy : Monitors electronic transitions influenced by substituents (e.g., chlorophenol derivatives exhibit λmax shifts due to conjugation with the anilinomethyl group) .
- FTIR/FT-Raman : Detects vibrations of –NH (aniline), –OH (phenol), and C–Cl bonds. Computational methods (e.g., B3LYP/6-311++G**) validate experimental spectra .
- XRD : Resolves crystal packing and dihedral angles between aromatic rings (e.g., 68.71° in analogs) .
Advanced: How can experimental design optimize degradation studies of this compound in aqueous systems?
Methodological Answer:
Use Response Surface Methodology (RSM) to model variables:
- Factors : pH, oxidant concentration (e.g., persulfate), ultrasound power, and reaction time.
- Example : For 4-chlorophenol degradation, RSM achieved 88.92% removal at pH 3, 150 W ultrasound, and 125 mg/L persulfate over 65 min .
- Validation : ANOVA confirms model significance (R<sup>2</sup> > 0.95). Include control experiments (e.g., radical traps) to confirm reactive oxygen species (ROS) mechanisms .
Advanced: How do adsorption mechanisms of chlorophenol derivatives differ between activated carbon and functionalized adsorbents?
Methodological Answer:
- Activated Carbon : Exhibits Type IV isotherms (mesoporous dominance) with adsorption capacities reduced by surface functional groups (e.g., –COOH blocks pores) .
- Modified Adsorbents : HDTMA-modified halloysite enhances uptake via hydrophobic interactions. Computational modeling (e.g., Scigress) optimizes adsorbent-analyte interactions .
- Contradiction Resolution : Simulated Type V isotherms (low fugacity) vs. experimental Type IV data require BET analysis to validate pore-size distribution .
Advanced: What methodologies resolve contradictions in degradation pathways of chlorophenols under varying conditions?
Methodological Answer:
- Mechanistic Probes : For iron/EDTA systems, use radical scavengers (e.g., tert-butanol) to distinguish hydroxyl radical (•OH) vs. superoxide (O2<sup>•−</sup>) pathways. GC-MS identifies non-chlorinated ring-opening products (e.g., maleic acid) .
- Thermodynamic Analysis : Monitor Cl<sup>−</sup> release via ion chromatography; discrepancies (e.g., undetected Cl<sup>−</sup> due to iron adsorption) require post-reaction solid-phase analysis .
Advanced: How do temperature and substituent position affect dissociation constants (Ka) of chlorophenols?
Methodological Answer:
- High-Temperature UV-Vis : At 25–175°C, 4-chlorophenol Ka increases linearly, while 2-/3-chlorophenol peak at 125°C. Van’t Hoff analysis reveals endothermic dissociation (ΔH > 0) .
- Substituent Effects : Electron-withdrawing Cl at para positions (4-chlorophenol) increases acidity vs. ortho (2-chlorophenol) due to resonance stabilization of the phenoxide ion .
Advanced: What strategies improve photocatalytic efficiency for this compound degradation?
Methodological Answer:
- Catalyst Design : Composite materials (e.g., Cu2O/BiVO4) enhance visible-light absorption. Optimize co-catalyst loading (e.g., 0.4 g α-Ga2O3 achieves 98% degradation in 2 h) .
- Kinetic Modeling : First-order kinetics (rate constant k = 0.034 min⁻¹) guide reactor design. Half-life (t1/2) calculations validate scalability .
Basic: How are chlorophenol derivatives analyzed in complex matrices (e.g., wastewater)?
Methodological Answer:
- Sample Prep : Solid-phase extraction (SPE) with C18 cartridges concentrates analytes.
- Chromatography : Fast GC with surrogate standards (e.g., phenol-d6) reduces run time while maintaining resolution .
- Detection : FID or MS for quantification; ESI-MS identifies degradation byproducts .
Advanced: How can molecular simulations predict adsorption behavior of this compound?
Methodological Answer:
- Force Fields : Use Grand Canonical Monte Carlo (GCMC) simulations to model isotherms. Compare with experimental BET surface areas .
- Functionalization Effects : Simulate pore-blocking by –OH or –NH2 groups; validate with FTIR-derived surface chemistry data .
Advanced: What experimental designs address conflicting data in chlorophenol chlorination byproduct studies?
Methodological Answer:
- Factorial Designs : 2<sup>4</sup> factorial plans (e.g., phenol, catechol, 4-chlorophenol, cresol) isolate synergistic/antagonistic effects via ANOVA .
- Byproduct Profiling : LC-QTOF-MS detects α,β-unsaturated dialdehydes (e.g., muconic acid) from ring cleavage, resolving discrepancies in DBP formation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
